molecular formula C11H13BrFN B595089 (E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine CAS No. 1355250-66-6

(E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine

Cat. No.: B595089
CAS No.: 1355250-66-6
M. Wt: 258.134
InChI Key: AABRAFAWSUADPO-UHFFFAOYSA-N
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Description

(E)-(5-Bromo-2-fluorophenyl)methylideneamine is a chemical compound with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol . It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is connected to a t-butylamine group through a methylene bridge. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-Bromo-2-fluorophenyl)methylideneamine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with t-butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of (E)-(5-Bromo-2-fluorophenyl)methylideneamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, helps in achieving the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(E)-(5-Bromo-2-fluorophenyl)methylideneamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted phenyl derivatives .

Scientific Research Applications

(E)-(5-Bromo-2-fluorophenyl)methylideneamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(5-Bromo-2-fluorophenyl)methylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-(5-Bromo-2-chlorophenyl)methylideneamine
  • (E)-(5-Bromo-2-iodophenyl)methylideneamine
  • (E)-(5-Bromo-2-methylphenyl)methylideneamine

Uniqueness

(E)-(5-Bromo-2-fluorophenyl)methylideneamine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents imparts specific chemical properties and reactivity to the compound, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-N-tert-butylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABRAFAWSUADPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742826
Record name (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355250-66-6
Record name (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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